2-Bromo-5-(methylsulfonyl)pyridine
Overview
Description
2-Bromo-5-(methylsulfonyl)pyridine is a useful research compound. Its molecular formula is C6H6BrNO2S and its molecular weight is 236.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
A study by Mphahlele and Maluleka (2021) investigated the one-pot sulfonyl chloride-pyridine mediated disulfonylation of aniline nitrogen atoms in certain derivatives, leading to the formation of N-(2-cyanophenyl)disulfonamides. This method, involving 2-bromo-5-(methylsulfonyl)pyridine derivatives, was found efficient and provided high yield in a short reaction time. The structures of these compounds were characterized using techniques like NMR, IR, mass spectrometry, and X-ray diffraction (Mphahlele & Maluleka, 2021).
Suzuki Cross-Coupling Reaction
Ahmad et al. (2017) described the use of this compound derivatives in palladium-catalyzed Suzuki cross-coupling reactions. This method synthesized novel pyridine derivatives with potential as chiral dopants for liquid crystals. The study also explored the anti-thrombolytic, biofilm inhibition, and haemolytic activities of these derivatives (Ahmad et al., 2017).
Antimicrobial and Surface Activity
El-Sayed (2006) investigated the synthesis of 1,2,4-triazole derivatives using this compound derivatives. These compounds exhibited antimicrobial activity and were also explored for their surface-active properties (El-Sayed, 2006).
Antitumor Activity
Zhou et al. (2015) synthesized enantiomers of a compound involving a this compound structure and investigated their antitumor activity. The study revealed the influence of stereochemistry on anticancer activity, providing insights into the development of novel drugs (Zhou et al., 2015).
Spectroscopic and Optical Studies
Vural and Kara (2017) conducted spectroscopic characterization of a compound closely related to this compound. The study included DFT calculations, non-linear optical property determination, and analysis of antimicrobial activities (Vural & Kara, 2017).
Synthesis of Pyridine Derivatives
Riedmiller et al. (1999) synthesized 5-methyl-2-trimethylsilyl-pyridine, a derivative of 2-bromo-pyridine, and investigated its molecular structure through X-ray diffraction. The study provided insights into the properties of the heteroarene skeleton of such compounds (Riedmiller et al., 1999).
Proton Transfer Studies
Vetokhina et al. (2012) studied 2-(1H-pyrazol-5-yl)pyridines, closely related to this compound, for their photoinduced tautomerization and proton transfer capabilities. This research has implications for understanding the photophysical properties of such compounds (Vetokhina et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 2-Bromo-5-(methylsulfonyl)pyridine may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds .
Action Environment
It is known that the success of suzuki–miyaura cross-coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
2-bromo-5-methylsulfonylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-11(9,10)5-2-3-6(7)8-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXQHWYUAIXKRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432546 | |
Record name | 2-BROMO-5-(METHYLSULFONYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343262-51-1 | |
Record name | 2-Bromo-5-(methylsulfonyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343262-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-BROMO-5-(METHYLSULFONYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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